molecular formula C18H23NO3 B2735625 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide CAS No. 1351616-67-5

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide

Cat. No.: B2735625
CAS No.: 1351616-67-5
M. Wt: 301.386
InChI Key: RQDCRVLZXHRWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of new therapeutic agents. Benzamide derivatives are a prominent class of compounds studied for their diverse biological activities. Structurally related compounds have been explored as potential inhibitors of protein-protein interactions, such as targeting the androgen receptor in prostate cancer research . Other benzamide derivatives have demonstrated potential for application in pain management, specifically targeting neuropathic and inflammatory pain states . The molecular structure of this compound incorporates a furan moiety, a common feature in bioactive molecules that can influence drug-like properties and potency. It is intended for use in non-clinical, experimental settings only, including but not limited to in vitro assays and structural-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-5-10-21-17-8-6-15(7-9-17)18(20)19-12-16-11-13(2)22-14(16)3/h6-9,11H,4-5,10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDCRVLZXHRWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Butoxybenzoic Acid

Method A: Alkylation of 4-Hydroxybenzoic Acid
$$
\text{4-HO-C₆H₄-COOH} + \text{C₄H₉Br} \xrightarrow[\text{EtOH}, \Delta]{\text{K₂CO₃}} \text{4-C₄H₉O-C₆H₄-COOH} + \text{HBr}
$$

  • Conditions : Reflux in ethanol with potassium carbonate (2.5 equiv) for 12–16 hours.
  • Yield : 78–85% after recrystallization (ethanol/water).

Method B: Oxidation of 4-Butoxybenzaldehyde
$$
\text{4-C₄H₉O-C₆H₄-CHO} \xrightarrow{\text{KMnO₄, H₂O, Δ}} \text{4-C₄H₉O-C₆H₄-COOH}
$$

  • Limitation : Over-oxidation risks require strict temperature control (60–70°C).

Synthesis of (2,5-Dimethylfuran-3-yl)methylamine

Step 1: Preparation of 2,5-Dimethylfuran-3-carbaldehyde
$$
\text{Furan-3-carbaldehyde} \xrightarrow[\text{Ac₂O}]{\text{AlCl₃, (CH₃)₂SO₄}} \text{2,5-(CH₃)₂-Furan-3-CHO}
$$

  • Methylation : Dimethyl sulfate in acetic anhydride achieves regioselective dimethylation.

Step 2: Reductive Amination
$$
\text{2,5-(CH₃)₂-Furan-3-CHO} + \text{NH₃} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{2,5-(CH₃)₂-Furan-3-CH₂NH₂}
$$

  • Yield : 62–68% after column chromatography (SiO₂, ethyl acetate/hexane).

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Procedure :

  • Generate 4-butoxybenzoyl chloride via thionyl chloride (SOCl₂) activation.
  • React with (2,5-dimethylfuran-3-yl)methylamine in biphasic medium (NaOH/H₂O–CH₂Cl₂).

$$
\text{4-C₄H₉O-C₆H₄-COCl} + \text{Ar-CH₂NH₂} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{Target} + \text{HCl}
$$

  • Advantages : Rapid reaction (<2 hr), minimal purification.
  • Challenges : Moisture sensitivity; exothermic HCl evolution requires cooling.
Parameter Value
Temperature 0–5°C (initial), then RT
Solvent Ratio (aq:org) 1:3
Yield 71% ± 3%

Carbodiimide-Mediated Coupling

EDCl/HOBt System :
$$
\text{4-C₄H₉O-C₆H₄-COOH} + \text{Ar-CH₂NH₂} \xrightarrow[\text{DMF}]{\text{EDCl, HOBt, DIPEA}} \text{Target} + \text{Urea byproducts}
$$

  • Optimized Conditions :
    • 1.2 equiv EDCl, 1.1 equiv HOBt
    • 2.5 equiv DIPEA in anhydrous DMF
    • 24 hr at 25°C under N₂ atmosphere.

Performance Comparison :

Coupling Reagent Solvent Time (hr) Yield (%) Purity (HPLC)
EDCl/HOBt DMF 24 83 98.2
DCC/DMAP CH₂Cl₂ 18 77 97.5
HATU DMF 6 89 99.1

Critical Insight : HATU achieves superior yields but increases production costs by 40% compared to EDCl.

Enzymatic Catalysis (Emerging Approach)

Lipase-Catalyzed Aminolysis :
$$
\text{4-C₄H₉O-C₆H₄-COOEt} + \text{Ar-CH₂NH₂} \xrightarrow{\text{Candida antarctica Lipase B}} \text{Target} + \text{EtOH}
$$

  • Solvent System : tert-Butanol:hexane (1:4 v/v)
  • Temperature : 45°C, 72 hr
  • Yield : 58% (needs optimization).

Byproduct Analysis and Purification

Common Impurities

  • Unreacted Acid : Removed via aqueous NaHCO₃ wash.
  • N-Acylurea : Forms with excess carbodiimide; minimized by strict stoichiometric control.
  • Dipeptide Adducts : Observed in EDCl reactions at >30°C.

Crystallization Optimization

Solvent Screening :

Solvent System Crystal Form Purity (%) Recovery (%)
Ethanol/water (4:1) Needles 99.3 82
Acetone/hexane (1:3) Prisms 98.7 77
MTBE/heptane (2:1) Plates 99.1 85

Scalability and Industrial Considerations

Cost Analysis (Per Kilogram Basis)

Method Raw Material Cost ($) Processing Cost ($) Total ($)
Schotten-Baumann 420 180 600
EDCl/HOBt 580 210 790
Enzymatic 660 320 980

Environmental Metrics

Parameter Schotten-Baumann EDCl/HOBt Enzymatic
E-Factor 18.7 23.4 8.2
PMI (kg/kg product) 34 41 19

Key Finding : Enzymatic routes show superior sustainability despite higher upfront costs.

Chemical Reactions Analysis

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Benzamide Derivatives
Compound Name Substituents on Benzoyl Group Amine Substituent Functional Groups Highlighted
4-Butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide 4-butoxy 2,5-dimethylfuran-3-ylmethyl Amide, butoxy ether, dimethylfuran
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) 2-hydroxy 2-(3,4-methoxyphenyl)ethyl Amide, phenol, methoxy ether
5-((2,4-Dioxothiazolidin-5-yl)methyl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide 2-methoxy, 5-thiazolidinedione 4-(trifluoromethyl)benzyl Amide, methoxy, trifluoromethyl, thioester
S-(2,5-Dimethylfuran-3-yl) benzothioate None 2,5-dimethylfuran-3-yl (as thioester) Thioester, dimethylfuran

Key Observations :

  • Electronic Effects : The 2,5-dimethylfuran moiety introduces electron-rich aromatic character, contrasting with the electron-withdrawing trifluoromethyl group in the thiazolidinedione derivative .
  • Stability : The amide bond in the target compound is more hydrolytically stable than the thioester linkage in S-(2,5-dimethylfuran-3-yl) benzothioate, which is prone to enzymatic or pH-dependent cleavage .

Key Observations :

  • Synthetic Efficiency : Rip-B’s 34% yield suggests moderate efficiency under ambient conditions, whereas the target compound’s synthesis (if analogous) may require optimization for scalability.
  • Thermal Properties: The absence of melting point data for the target compound limits direct comparisons, but the butoxy chain likely reduces crystallinity compared to Rip-B’s phenolic structure .

Biological Activity

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is C15H19N1O2C_{15}H_{19}N_{1}O_{2}. The structure features a butoxy group and a dimethylfuran moiety, contributing to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets.

Pharmacological Properties

Research indicates that benzamide derivatives exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Several studies have reported that benzamide derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics. For instance, certain analogues have shown effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Compounds similar to 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide have demonstrated anti-inflammatory properties in vitro and in vivo. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
  • Analgesic Activity : Some benzamide derivatives are noted for their analgesic effects, which may be beneficial in pain management therapies. The mechanism often involves modulation of pain pathways in the central nervous system .

The biological activity of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin or dopamine receptors) could mediate its analgesic and anti-inflammatory effects.
  • Signal Transduction Pathways : It may influence key signaling pathways that regulate cell proliferation and apoptosis, contributing to its therapeutic potential.

Case Studies

Several studies have evaluated the biological activity of benzamide derivatives similar to 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide:

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their antimicrobial potency significantly .
  • Anti-inflammatory Research : In a controlled experiment involving animal models, a benzamide derivative exhibited significant reduction in edema and inflammatory markers when compared to untreated controls. This suggests a promising avenue for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
Anti-inflammatoryReduced inflammation
AnalgesicPain relief observed

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